BenchChemオンラインストアへようこそ!

4-bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Lipophilicity Physicochemical property LogP comparison

4-Bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (CAS 1379358-35-6) is a 7-azaindole derivative bearing a bromine atom at the C4 position and a trifluoromethyl group at the C5 position of the pyrrolo[2,3-b]pyridine core. With a molecular formula of C8H4BrF3N2 and a molecular weight of 265.03 g/mol, it exhibits a predicted density of 1.8±0.1 g/cm³ and a LogP ranging from approximately 2.87 to 3.35, reflecting moderate-to-high lipophilicity conferred by both the bromine and CF3 substituents.

Molecular Formula C8H4BrF3N2
Molecular Weight 265.03 g/mol
Cat. No. B8064866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Molecular FormulaC8H4BrF3N2
Molecular Weight265.03 g/mol
Structural Identifiers
SMILESC1=CNC2=NC=C(C(=C21)Br)C(F)(F)F
InChIInChI=1S/C8H4BrF3N2/c9-6-4-1-2-13-7(4)14-3-5(6)8(10,11)12/h1-3H,(H,13,14)
InChIKeyLIPCHFKGURKZPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine: A Dual-Functionalized 7-Azaindole Building Block for Kinase-Targeted Synthesis


4-Bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (CAS 1379358-35-6) is a 7-azaindole derivative bearing a bromine atom at the C4 position and a trifluoromethyl group at the C5 position of the pyrrolo[2,3-b]pyridine core. With a molecular formula of C8H4BrF3N2 and a molecular weight of 265.03 g/mol, it exhibits a predicted density of 1.8±0.1 g/cm³ and a LogP ranging from approximately 2.87 to 3.35, reflecting moderate-to-high lipophilicity conferred by both the bromine and CF3 substituents . This compound is classified as a heterocyclic building block within the pyrrolopyridine family and is primarily employed as a synthetic intermediate in medicinal chemistry programs targeting kinase inhibition, particularly fibroblast growth factor receptors (FGFRs), as documented in both primary research articles and the patent literature [1].

Why 4-Bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine Cannot Be Casually Replaced by In-Class Analogs


The 7-azaindole scaffold is a privileged structure in kinase inhibitor design, and subtle changes in substitution pattern produce large deviations in both synthetic accessibility and biological outcome. The combination of a bromine at C4 and a CF3 at C5 creates a unique reactivity profile that no single analog replicates: the C4 bromine serves as the optimal cross-coupling handle (superior to chlorine in oxidative addition kinetics, yet more stable and selective than iodine), while the C5 CF3 group simultaneously modulates the electronic character of the pyridine nitrogen for hinge-binding interactions and alters the scaffold's lipophilicity in a way that the 4-CF3 regioisomer cannot [1]. Substituting the bromine for chlorine at C4 reduces cross-coupling efficiency; substituting the CF3 for a methyl group at C5 eliminates key hydrophobic contacts in the kinase ATP pocket; and swapping the bromine and CF3 positions (the 5-bromo-4-CF3 regioisomer) redirects the derivatization vector, altering the geometry of kinase binding entirely [2]. These interdependent features mean that generic replacement of this specific disubstituted building block introduces orthogonal risks to synthetic yield, target potency, and isoform selectivity.

Differential Evidence for 4-Bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine: Quantitative Comparison Against Closest Analogs


Lipophilicity (LogP) Profiling: 4-Br-5-CF3 vs. 4-Cl-5-CF3 vs. Des-Halogen 5-CF3 7-Azaindole

The target compound 4-bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine exhibits a LogP range of 2.87–3.35 (predicted), placing it between the 4-chloro analog (LogP 3.24; CAS 1196507-58-0) and the des-halogen 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (LogP 2.58–2.79; CAS 1036027-54-9) . The 4-iodo analog (MW 312.03) is expected to have a still higher LogP (~3.5–3.8 based on halogen π-contribution) [1]. The bromine atom provides an intermediate lipophilicity increment of ~0.3–0.5 LogP units relative to the des-halogen baseline, whereas chlorine adds ~0.5–0.7 units and iodine adds ~0.8–1.0 units. The 5-bromo-4-(trifluoromethyl) regioisomer (CAS 1092579-98-0) has the same molecular formula and identical MW (265.03) but has not had its LogP independently reported in accessible databases; the calculated LogP is predicted to be equivalent, yet the spatial orientation of the bromine and CF3 is reversed, which impacts binding geometry rather than bulk lipophilicity .

Lipophilicity Physicochemical property LogP comparison

Regioisomeric Cross-Coupling Site Differentiation: 4-Br-5-CF3 vs. 5-Br-4-CF3 7-Azaindole

The two regioisomers—4-bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (target) and 5-bromo-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (CAS 1092579-98-0)—share identical molecular formula (C8H4BrF3N2) and molecular weight (265.03), yet offer fundamentally different synthetic vectors . In the target compound, the bromine at C4 is positioned on the pyridine ring adjacent to the pyrrole fusion, making it sterically accessible for palladium-catalyzed cross-coupling (Suzuki–Miyaura, Buchwald–Hartwig) without interference from the C5 CF3 group. In the regioisomer, the bromine at C5 sits on the pyrrole side and is electronically deactivated by the adjacent pyridine nitrogen, while the CF3 at C4 on the pyridine ring exerts a strong electron-withdrawing effect that can retard oxidative addition at C5 [1]. This positional swap changes the vector of derivatization: C4-functionalization in the target compound directs substituents toward the solvent-exposed region of the kinase hinge, whereas C5-functionalization in the regioisomer projects substituents into the ribose pocket, altering selectivity profiles [1].

Regioselectivity Cross-coupling Structural isomer comparison

Halogen Leaving-Group Reactivity Gradient in 7-Azaindole Cross-Coupling: Br vs. Cl vs. I at C4

In palladium-catalyzed cross-coupling reactions, aryl bromides occupy the optimal position on the reactivity–stability continuum: they undergo oxidative addition approximately 10–50 times faster than aryl chlorides, yet are significantly less prone to undesired homocoupling and protodehalogenation than aryl iodides [1]. The 4-chloro-5-(trifluoromethyl) analog (CAS 1196507-58-0) requires harsher conditions (higher catalyst loadings, elevated temperatures, or specialized ligands such as bulky electron-rich phosphines) to achieve comparable conversion, which can be incompatible with base-sensitive or thermally labile coupling partners . The 4-iodo-5-(trifluoromethyl) analog (CAS 1261365-97-2, MW 312.03) reacts faster than the bromide but is substantially more expensive, less bench-stable (light- and air-sensitive), and more prone to metal–halogen exchange side reactions that reduce yield and complicate purification [2]. The bromine atom in the target compound thus balances synthetic practicality with reaction efficiency for both Suzuki–Miyaura and Buchwald–Hartwig couplings.

Cross-coupling reactivity Halogen comparison Synthetic efficiency

Electron-Withdrawing Effect of C5 CF3 on the 7-Azaindole Core: pKa Modulation and Hinge-Binding Implications

The trifluoromethyl group at C5 exerts a strong electron-withdrawing effect (−I effect) on the 7-azaindole core, lowering the pKa of both the pyridine nitrogen and the pyrrole NH. For the parent 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (CAS 1036027-54-9), the predicted pKa is 12.82±0.40, while the non-fluorinated 7-azaindole has a predicted pKa of approximately 14.5 for the pyrrole NH . This acidification of approximately 1.7 pKa units translates into stronger hydrogen-bond donor capacity of the pyrrole NH in the kinase hinge region, enhancing binding affinity to the backbone carbonyl of the hinge residue (typically Glu or Ala) [1]. The C5 CF3 also reduces the basicity of the pyridine nitrogen (predicted pKa shift from ~5.0 to ~4.2), which can improve selectivity by reducing off-target binding to acidic protein pockets. The bromine at C4 contributes an additional −I effect, further polarizing the aromatic system without introducing the metabolic liability of a C4 CF3 group [1].

Electronic effect pKa modulation Kinase hinge binding

Demonstrated FGFR Kinase Inhibitor Scaffold Utility: Potency of Derivatives Built from the 4-Br-5-CF3 7-Azaindole Core

The 4-bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine scaffold serves as the direct synthetic precursor to a series of potent FGFR inhibitors. Compound 4h, a representative derivative of this scaffold, exhibits IC50 values of 7 ± 0.8 nM (FGFR1), 9 ± 1.2 nM (FGFR2), 25 ± 2.5 nM (FGFR3), and 712 ± 45 nM (FGFR4) in biochemical kinase assays [1]. This 100-fold selectivity window between FGFR1 and FGFR4 is attributed to the optimal fit of the CF3 group within the hydrophobic pocket of FGFR1 (Val492) and FGFR2 (Val565), while the larger ATP cleft of FGFR4 cannot accommodate this interaction effectively. In cellular assays, compound 4h suppressed 4T1 breast cancer cell colony formation by 62.3 ± 5.1% at 100 nM and achieved an 83.5 ± 4.2% reduction in cell migration at 250 nM [1]. The compound also induced a 4.8-fold increase in caspase-3 activation (p < 0.001), confirming apoptosis induction. Importantly, the C4 bromine in the building block is the synthetic entry point for introducing the substituents present in 4h and related analogs, making this specific building block irreplaceable for accessing this validated chemotype.

FGFR inhibition Kinase inhibitor Scaffold validation

Patent Landscape Validation: 93 Patents Reference the C8H4BrF3N2 Molecular Formula

According to PubChemLite patent indexing, 93 patents reference compounds with the molecular formula C8H4BrF3N2, which corresponds to both 4-bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine and its regioisomer 5-bromo-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine [1]. This patent count places the compound class among the more heavily prosecuted heterocyclic building blocks in kinase inhibitor intellectual property. For comparison, the 4-chloro-5-(trifluoromethyl) analog (C8H4ClF3N2) and the 4-iodo analog (C8H4F3IN2) appear in fewer patent families, consistent with the synthetic community's preference for the bromine atom as the optimal cross-coupling handle [1]. The patents span multiple therapeutic areas including oncology (FGFR, Raf, Trk, PI3K, c-Kit inhibition), inflammation (RORγt modulation), and neurodegeneration, indicating broad industrial validation of the scaffold class.

Patent analysis Industrial validation IP landscape

Optimal Procurement and Deployment Scenarios for 4-Bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine


FGFR-Targeted Kinase Inhibitor Lead Optimization Programs

Medicinal chemistry teams developing FGFR1/2/3-selective inhibitors should prioritize procurement of 4-bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine as the core building block. As demonstrated by compound 4h (FGFR1 IC50 = 7 nM, FGFR2 IC50 = 9 nM, FGFR3 IC50 = 25 nM), this scaffold enables sub-30 nM potency against the three principal oncology-relevant FGFR isoforms while maintaining >100-fold selectivity over FGFR4, minimizing potential hyperphosphatemia on-target toxicity [1]. The C4 bromine serves as the synthetic handle for introducing diverse substituents via Suzuki–Miyaura or Buchwald–Hartwig coupling to explore the solvent-exposed region of the ATP pocket [2].

Parallel Library Synthesis and High-Throughput SAR Exploration

The 4-bromo substituent provides an optimal leaving group for parallel synthesis: aryl bromides undergo oxidative addition with Pd(0) catalysts approximately 50-fold faster than aryl chlorides, enabling reliable, high-conversion cross-coupling in 96-well or 384-well format without requiring the specialized ligands or elevated temperatures needed for the 4-chloro analog [1]. The bromine is also sufficiently stable for long-term storage at room temperature, unlike the 4-iodo analog which is more prone to photolytic and thermal decomposition [2]. For CROs and internal medicinal chemistry groups performing array synthesis, this building block offers the most robust balance of reactivity, stability, and commercial availability.

Kinase Selectivity Profiling via Regioisomeric Probe Design

Researchers investigating the structural determinants of kinase isoform selectivity should procure both 4-bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine and its regioisomer 5-bromo-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine as paired building blocks [1]. Derivatization at C4 (target compound) projects substituents toward the solvent-exposed hinge region, while derivatization at C5 (regioisomer) orients substituents into the ribose pocket. Systematic comparison of matched molecular pairs derived from these two regioisomers enables deconvolution of binding site interactions and identification of selectivity-determining vectors [2].

Fragment-Based Drug Discovery (FBDD) Library Construction

The 7-azaindole core is a privileged fragment in kinase FBDD, and the 4-Br-5-CF3 substitution pattern provides a pre-optimized fragment with both a synthetic growth vector (C4 Br) and a potency-enhancing hydrophobic group (C5 CF3). Fragment libraries incorporating this scaffold achieve higher initial hit rates in biochemical screens against kinase targets compared to unsubstituted 7-azaindole, as the CF3 group contributes approximately 1.5–2.0 kcal/mol of binding energy through hydrophobic contacts in the ATP pocket [1]. Its molecular weight (265 Da) remains within fragment-appropriate range (MW < 300) while offering two orthogonal functional groups for hit elaboration.

Quote Request

Request a Quote for 4-bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.